Alginic acid sodium salt

Catalog No.
S12377131
CAS No.
62543-89-9
M.F
C6H9NaO7
M. Wt
216.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alginic acid sodium salt

CAS Number

62543-89-9

Product Name

Alginic acid sodium salt

IUPAC Name

sodium;(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3-,4-,6+;/m0./s1

InChI Key

MSXHSNHNTORCAW-WTFUTCKNSA-M

Solubility

Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt
Sol in water forming viscous, colloidal soln

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)[O-])O)O.[Na+]

Alginic acid sodium salt, commonly known as sodium alginate, is a natural polysaccharide derived from the cell walls of brown algae, particularly from species like Laminaria and Macrocystis. This compound is characterized by its hydrophilic nature, forming a viscous gel when hydrated. Sodium alginate is composed of alternating blocks of β-D-mannuronic acid and α-L-guluronate, which contribute to its unique properties such as gel formation and thickening ability in aqueous solutions. The chemical formula for sodium alginate is C6H9NaO7\text{C}_6\text{H}_9\text{NaO}_7 .

  • Gel Formation: When sodium alginate is mixed with divalent cations such as calcium ions, it forms a gel through ionic cross-linking. The calcium ions displace sodium ions and create a three-dimensional network that traps water, resulting in a gel-like structure .
  • Precipitation: Alginic acid can be precipitated from its sodium salt form by adding acids or calcium salts. This process converts soluble sodium alginate into insoluble alginic acid or calcium alginate, which can then be separated and processed further .
  • Modification Reactions: Sodium alginate can be chemically modified to enhance its properties for specific applications. This includes reactions such as crosslinking with other polymers or grafting with functional groups to improve adsorption capabilities .

Sodium alginate exhibits various biological activities that make it valuable in biomedical applications:

  • Biocompatibility: It is generally recognized as safe for use in food and pharmaceutical products due to its biocompatibility and non-toxic nature .
  • Wound Healing: Sodium alginate is used in wound dressings due to its ability to absorb exudate and promote a moist healing environment.
  • Drug Delivery: Its gel-forming ability allows for controlled release of drugs, making it suitable for use in drug delivery systems .

The extraction of sodium alginate from brown algae involves several steps:

  • Extraction: Brown algae are treated with alkaline solutions (usually sodium carbonate) to extract alginic acid, which is then converted into sodium alginate.
  • Precipitation: The extracted solution undergoes precipitation by adding alcohol or calcium salts to isolate the sodium salt.
  • Purification: The final product is dried and milled to achieve the desired particle size for various applications .

Alternative methods such as microwave-assisted extraction and enzyme-assisted extraction are being researched to improve efficiency and reduce costs .

Sodium alginate has diverse applications across various industries:

  • Food Industry: Used as a thickener, stabilizer, and emulsifier in products like ice cream, salad dressings, and sauces.
  • Pharmaceuticals: Utilized in drug formulations for controlled release and as an excipient in tablets.
  • Biomedical

Studies on the interactions of sodium alginate with other compounds have shown its effectiveness in various applications:

  • Adsorption Studies: Research indicates that sodium alginate can effectively adsorb heavy metals and organic pollutants from contaminated water due to its carboxyl groups that interact with these substances .
  • Drug

Sodium alginate is often compared with other polysaccharides due to its unique properties:

CompoundSourceUnique Properties
CarrageenanRed algaeForms gels with potassium ions; used in dairy products
AgaroseRed algaeForms strong gels; used in molecular biology applications
PectinFruitsForms gels at low pH; used in jams and jellies
ChitosanCrustacean shellsBiodegradable; used in drug delivery and wound healing

Sodium alginate's distinct feature lies in its ability to form gels with divalent cations while remaining soluble in water under neutral conditions. This property makes it particularly versatile for applications requiring both thickening and gelling agents .

Enzymatic Synthesis in Brown Algae and Bacterial Systems

The biosynthesis of sodium alginate occurs through distinct pathways in brown algae and bacteria. In brown algae, such as Laminaria and Sargassum, alginate synthesis is integrated into cell wall development. Mannuronic acid residues are polymerized at the plasma membrane by mannuronan synthases, forming polymannuronate chains. These chains are subsequently modified by extracellular mannuronan C-5-epimerases, which convert select M residues into G residues. Unlike bacterial systems, algal alginate synthesis lacks acetylation and is influenced by environmental factors such as water temperature, light intensity, and seasonal growth cycles.

In bacterial systems, notably Azotobacter vinelandii and Pseudomonas aeruginosa, alginate biosynthesis is tightly regulated by genetic and metabolic networks. Azotobacter species synthesize alginate as a component of their cyst walls, employing a multi-enzyme pathway that begins with the conversion of fructose-6-phosphate to GDP-mannuronic acid. This nucleotide sugar serves as the precursor for polymerization by membrane-bound alginate synthases (Alg8/Alg44 complex). A critical distinction from algal synthesis is the O-acetylation of mannuronic acid residues at the C2 and/or C3 positions, a modification absent in algal alginates. This acetylation enhances bacterial alginate’s viscosity and influences its interaction with divalent cations like calcium.

The genetic organization of alginate biosynthesis genes differs between Pseudomonas and Azotobacter. In P. aeruginosa, biosynthetic genes (e.g., algD, alg8) are organized into a single operon under the control of the σ²²-dependent promoter, whereas A. vinelandii employs multiple transcriptional units regulated by both σ²²-independent and σ²²-dependent promoters. This genetic flexibility allows Azotobacter to fine-tune alginate production in response to phosphate limitation and oxygen availability, optimizing polymer properties for cyst formation.

Polymer-Level Epimerization of Mannuronic to Guluronic Acid Residues

Epimerization is a post-polymerization modification critical for determining sodium alginate’s physicochemical properties. In brown algae, extracellular mannuronan C-5-epimerases catalyze the conversion of M residues to G residues, creating block structures of homopolymeric G (GG), homopolymeric M (MM), and alternating sequences (MG/GM). The ratio of M to G (M/G ratio) varies by species: Laminaria produces high-M alginates (M/G ≈ 1.5–2.0), while Sargassum yields low-M variants (M/G ≈ 0.8–1.5). These epimerases are Ca²⁺-dependent and generate alginates with strong gel-forming capabilities when G-block content exceeds 60%.

Bacterial epimerization mechanisms are more complex. Azotobacter vinelandii employs two classes of epimerases: AlgG, which performs Ca²⁺-independent epimerization similar to algal enzymes, and seven Ca²⁺-dependent epimerases (AlgE1–AlgE7) encoded by the algE1-7 gene cluster. AlgG introduces random G residues into the polymannuronate chain, while AlgE1–AlgE7 generate structured G-blocks, mimicking the block-wise epimerization seen in algae. In contrast, P. aeruginosa relies solely on AlgG, resulting in low-G alginates with limited gelation capacity. The presence of multiple epimerases in Azotobacter enables the production of alginates with tailored M/G ratios and block structures, making them superior for biomedical applications such as tissue engineering scaffolds.

GDP-Mannuronic Acid Conversion Pathways

The biosynthesis of sodium alginate in bacteria begins with the synthesis of GDP-mannuronic acid, the universal precursor for alginate polymerization. In Azotobacter vinelandii, this pathway involves four key steps:

  • Phosphomannose Isomerase (AlgA): Converts fructose-6-phosphate to mannose-6-phosphate.
  • Phosphomannomutase (AlgC): Transforms mannose-6-phosphate to mannose-1-phosphate.
  • GDP-Mannose Pyrophosphorylase (AlgA): Generates GDP-mannose from mannose-1-phosphate and GTP.
  • GDP-Mannose Dehydrogenase (AlgD): Oxidizes GDP-mannose to GDP-mannuronic acid.

GDP-mannuronic acid is then transported across the cytoplasmic membrane via the AlgE transporter and polymerized into polymannuronate by the alginate synthase complex (Alg8/Alg44). Subsequent modifications—acetylation by AlgI/AlgJ/AlgF and epimerization by AlgG/AlgE1-7—yield the final acetylated and epimerized alginate. In algae, the absence of acetylation and the extracellular localization of epimerases simplify the pathway, with GDP-mannuronic acid synthesis occurring via analogous enzymes but regulated by environmental rather than genetic factors.

A comparative analysis of GDP-mannuronic acid utilization reveals that bacterial systems prioritize metabolic flexibility. For instance, A. vinelandii modulates alginate production in response to sucrose and phosphate availability, redirecting carbon flux between alginate and polyhydroxybutyrate (PHB) biosynthesis under nutrient-limited conditions. This dual-pathway regulation is absent in algae, where alginate synthesis is constitutively active during cell wall deposition.

Physical Description

Dry Powder
Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline]

Color/Form

Cream-colored powder
Filamentous or granular solid or powde

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

216.02459690 g/mol

Monoisotopic Mass

216.02459690 g/mol

Heavy Atom Count

14

Taste

ALMOST TASTELESS

Odor

ALMOST ODORLESS

Therapeutic Uses

Mesh Heading: Radiation-protective agents, hemostatics, biocompatible materials
EXPTL USE: Alginate therapy (20 mg Na alginate; 40 mg manucol SS/LD/2) applied immediately after single oral contaminantion with radiostrontium (0.2-0.4 uCi/mL) reduced skeletal retention of radiostrontium.
EXPTL USE: Alginated bread fed to mice increased (85)Sr concentration in blood, decreased urinary excretion and increased fecal excretion.
EXPTL USE: Absorption in mice of strontium, barium, and radium was depressed more than that of calcium by alginates tested, include sodium alginate.
For more Therapeutic Uses (Complete) data for ALGIN (8 total), please visit the HSDB record page.

Absorption Distribution and Excretion

Apparently ... not decomposed or absorbed appreciably when ingested ...
When propyleneglycol (14)C alginate or (14)C propylene glycol alginate ... dosed to mice, unhydrolyzed ester and alginate residue ... unabsorbed from GI tract; but any hydrolyzed propyleneglycol ... absorbed ... metabolized and eliminated ... single dose ... 1 g/kg ... excreted ... feces ... 5 days ...
... After a dose of 5 g/kg, traces of label were still present in rectum. Alginate prepared from laminaria digitata was unabsorbed by rats fed at a level of 10% of their daily diet.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
THICKENER; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling; Binding

Methods of Manufacturing

Harvesting of various species of brown algae (phaeophyceae) followed by processing to form alginic acid, which is reacted with sodium hydroxide
Green, US 2036934 (1936 to Kelco); Gloahec, Herter, US 2128551 (1938 to Algin Corp of America). Wound healing properties and use in hemostatic dressings: J.H.M. Miller, Great Britian patent 1328088 (1973 to Wallace, Cameron and Co.) ... Immunoadjuvant: G.H. Scherr, A.S. Markowitz, US 3075883 (1963 to Consolidated Labs.)
All present methods ... based on ... macerating laminaria ... 24 hr with 10% sodium carbonate, which ... disintegrated plants to ... semigelatinous mass; then filtering, and treating with sulfuric or hydrochloric acid to ppt alginic acid. After filtering and washing ... sold as alginic acid or converted to Na alginate.
Various brown seaweed species are used as raw materials ... . Salt ... and other impurities ... are removed by washing. Extraction of the material with cold or hot soda follows, combined with a mechanical disintegration. ... After dilution with water, the slurry separates into a liquid phase (sodium alginate) and a solid phase ... .

General Manufacturing Information

Not Known or Reasonably Ascertainable
Alginic acid, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
A gelling polysaccharide extracted from...seaweed (giant kelp, Macrocystis pyrifera (L) ag Lessoniaceae) or from horsetail kelp (Laminaria digitata (L) Lamour, Laminariaceae) or from sugar kelp (Laminaria saccharina (L) Lamour).
Isolation from fronds of Laminaria digitata (L) Edmonson, Laminariaceae: Stanford J Chem Soc 44, 943 (1883); Bird, Haas, Bio Chem J 25, 403 (1931); from Macrocystis pyrifera (L) c ag, Lessioniaceae: Nelson, Cretcher, J Am Chem Soc 51, 1914 (1929). /Alginic acid/
... Natural plant /hydrocolloid/ ... used to a lesser extent than acacia and tragacanth ...
... Four component gelling system ... to prepare dessert gels as well as many other products ... included ... water soluble alginate such as sodium alginate ...
For more General Manufacturing Information (Complete) data for ALGIN (26 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 963.25; Procedure: colorimetric method; Analyte: alginates; Matrix: food dressings; Detection Limit: not provided. /Alginates/
Method: AOAC 959.06; Procedure: colorimetric method; Analyte: alginates; Matrix: chocolate products; Detection Limit: not provided. /Alginates/

Interactions

Proposed that viscous alginate moves slowly thru GI tract, allowing enhanced riboflavin absorption at specialized sites in small intestine.
Addition of Prussian Blue, sodium alginate, and calcium orthophosphate to diet of rats receiving daily 2 uCi (137)Cs and 0.8 uCi (90)Sr reduced number of osteosarcomas, increased life length.
Sodium alginate has the ability to reduce strontium absorption, ... /it/ can also decrease the retention of other radioactive divalent metallic ions in rats in the following order: Barium > Strontium > Tin > Cadmium > Manganese > Zinc > Mercury, with Barium levels being reduced to 3% of control values and Cadmium and Manganese levels, to about 50% in three weeks.
Two groups of 12 male weanling Sprague-Dawley rats received a control diet or a diet with 10% Na-alginate, at the expense of corn starch, for 8 days. A marked increase in fecal dry matter was seen in the alginate group. Ca and Zn absorption were not affected by alginate. Absorption of Fe, Cr, and Co were significantly reduced in the alginate group.
Rats were fed a stock diet supplemented with calcium phosphate and sodium alginate, both separately and simultaneously, over a period of 4-5 months. Observations were made at intervals on the growth rate and on visual and histological abnormalities in some body tissues. No toxic effects were observed. The absorption and skeletal retention of calcium for rats on the combined supplements remained almost unchanged but the absorption and retention of strontium was reduced 7-fold.

Dates

Modify: 2024-08-09

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